tert-ブトキシトリメチルシラン

概要

説明

Synthesis Analysis

The synthesis of tert-butoxytrimethylsilane-related compounds often involves the condensation of silanetriols or tetrahydroxydisiloxanes using dehydrating agents in specific solvents (Unno et al., 1996). Starlike molecules with tert-butoxytrimethylsilyl units have been synthesized, showcasing the versatility of this group in forming complex molecular architectures with interesting optical properties (Ishikawa et al., 2001).

Molecular Structure Analysis

The molecular structures of tert-butoxytrimethylsilane derivatives are characterized by their bulky substituents which can influence their reactivity and stability. For example, cyclosiloxanes containing a gallium atom as a ring member demonstrate how tert-butoxy groups affect the formation and stability of these complex structures (Veith et al., 2002).

Chemical Reactions and Properties

tert-Butoxytrimethylsilane undergoes various chemical reactions, including hydrolysis and reactions with chloromethylphenylsilane, leading to the formation of multifunctional silanes with potential applications in organic synthesis (Soldatenko & Lazareva, 2020). Furthermore, the reaction of tert-butoxygallane with disiloxanediols highlights the reactivity of tert-butoxy groups in the synthesis of novel compounds (Veith et al., 2002).

Physical Properties Analysis

The physical properties of tert-butoxytrimethylsilane derivatives, such as stability and solubility, are crucial for their application in chemical synthesis. These properties can be tailored through the synthesis process and by choosing appropriate substituents (Corey & Venkateswarlu, 1972).

Chemical Properties Analysis

The chemical properties of tert-butoxytrimethylsilane derivatives, including reactivity towards various reagents and stability under different conditions, are essential for their use in organic chemistry. For instance, the synthesis of optically active derivatives illustrates the potential for using tert-butoxytrimethylsilane in enantioselective synthesis (Hareau et al., 1999).

科学的研究の応用

有機合成におけるシリコン試薬

“tert-ブトキシトリメチルシラン”は、有機合成において一般的にシリコン試薬として使用されます . 有機化合物にシリル基を導入するために使用できます .

シランカップリング剤

シランカップリング剤として作用し、ポリマーと無機粒子の間の適合性を向上させることができます . これにより、材料の機械的特性と耐熱性を向上させることができます .

表面処理剤

“tert-ブトキシトリメチルシラン”は、表面処理剤としても使用できます . 金属、ガラス、セラミックなどの材料の表面に保護コーティングを形成できます . このコーティングは、防錆、耐酸化性、防水効果を提供できます .

新規シランカップリング剤の合成

ある研究では、“tert-ブトキシトリメチルシラン”を使用して、開始剤としても作用できる新しいシランカップリング剤を合成しました . “tert-ブトキシトリメチルシラン”をtert-ブチルヒドロペルオキシドと(3-クロロプロピル)トリメトキシシランと反応させることで達成されました

Safety and Hazards

Tert-Butoxytrimethylsilane is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

Tert-Butoxytrimethylsilane is primarily used as a silicon reagent in organic synthesis . It is used to introduce silyl groups into organic compounds . The primary targets of this compound are therefore the reactive sites in organic molecules where silyl groups can be introduced.

Mode of Action

Tert-Butoxytrimethylsilane interacts with its targets by undergoing a reaction with the organic compound, resulting in the introduction of a silyl group . This silyl group can then participate in further reactions, altering the properties of the original compound.

Biochemical Pathways

The exact biochemical pathways affected by tert-Butoxytrimethylsilane depend on the specific organic compound it is reacting with. In general, the introduction of a silyl group can affect the reactivity, stability, and other properties of the organic compound .

Pharmacokinetics

It’s important to note that this compound is highly volatile, with a boiling point of 104°c . This could potentially affect its handling and storage, as well as its behavior in reaction mixtures.

Result of Action

The introduction of a silyl group into an organic compound can have various effects, depending on the nature of the compound. For example, it can improve the compatibility of polymers with inorganic particles, enhancing the mechanical properties and heat resistance of the material . It can also be used as a surface treatment agent, forming a protective coating on the surfaces of metals, glass, ceramics, and other materials, providing rust prevention, antioxidation, and waterproofing effects .

Action Environment

The action of tert-Butoxytrimethylsilane can be influenced by various environmental factors. For example, it reacts slowly with moisture/water , which means that reactions involving this compound should be carried out under dry conditions to prevent unwanted side reactions. Additionally, due to its flammability and volatility, it should be handled and stored away from heat sources and in well-ventilated areas .

特性

IUPAC Name |

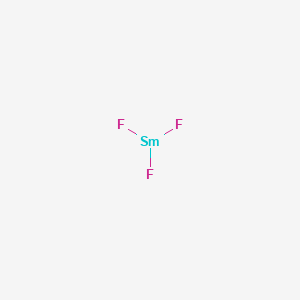

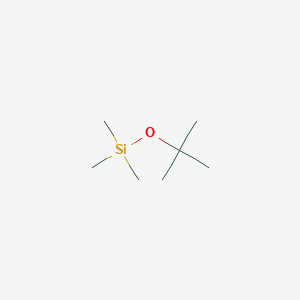

trimethyl-[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZGBYCKAOEPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339198 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13058-24-7 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is tert-butoxytrimethylsilane synthesized in the context of the research?

A1: The research demonstrates the formation of tert-butoxytrimethylsilane through a trapping reaction. Trimethylsilyl radicals, generated photolytically, undergo disproportionation in the presence of excess tert-butyl alcohol. This process leads to the formation of 2-methyl-2-silapropene (Me2Si=CH2), a reactive sila olefin. The sila olefin is then trapped by deuterated tert-butyl alcohol (Me3COD), yielding the monodeuterated tert-butoxytrimethylsilane (Me3COSiMe2CH2D) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。